1,2,3-Indantrione hydrate

Description

Historical Trajectory of Discovery and Early Academic Recognition

The journey of 1,2,3-Indantrione hydrate (B1144303), commonly known as ninhydrin (B49086), began in 1910 with its discovery by the German-English chemist Siegfried Ruhemann at Cambridge University. wikipedia.orgchemicalbook.com The discovery was serendipitous, occurring while Ruhemann was investigating the enolization of cyclic dicarbonyl compounds with the intent of creating different dicarbonyl compounds. chemicalbook.comacs.org Instead, he unexpectedly isolated 1,2,3-Indantrione. chemicalbook.com

In the same year as its discovery, Ruhemann observed that the compound reacted with amino acids, ammonia (B1221849), and amines to produce distinctively colored products. wikipedia.orgchemicalbook.combris.ac.uk This reaction with primary amino groups yields a deep purple dye that would later be named "Ruhemann's purple". chemicalbook.comsci-hub.se Ruhemann noted the structural similarities of his new compound to alloxan (B1665706) and its reaction with amino acids, which helped in understanding the structure of the resulting colored product. chemicalbook.com These initial findings were detailed in a series of papers published shortly after the discovery, where Ruhemann laid out much of the foundational chemistry of ninhydrin. acs.org

Despite early observations by scientists in 1913 that substances in sweat react with ninhydrin, its most famous application was not realized for several decades. bris.ac.uk The pivotal moment for its application in forensic science came in 1954, when Swedish researchers Svante Odén and Bengt von Hofsten proposed using ninhydrin to develop latent fingerprints on porous surfaces like paper. wikipedia.orgchemicalbook.comservice.gov.ukchemicalbook.com This suggestion was based on the accidental development of fingerprints on paper items and marked a significant advancement, leading to ninhydrin becoming a standard reagent in forensic laboratories worldwide. service.gov.ukchemicalbook.com

Table 1: Key Historical Milestones of 1,2,3-Indantrione Hydrate

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1910 | Discovery of Ninhydrin | Siegfried Ruhemann | Accidental synthesis during research on cyclic dicarbonyl compounds. chemicalbook.combris.ac.uk |

| 1910 | Observation of color reaction | Siegfried Ruhemann | Noted the reaction with amino acids to form a deep purple product. wikipedia.orgbris.ac.uk |

| 1954 | Proposed use for fingerprint detection | Svante Odén & Bengt von Hofsten | First published suggestion for using ninhydrin to develop latent fingerprints. wikipedia.orgchemicalbook.comservice.gov.uk |

Nomenclature and Structural Context in Organic Chemistry

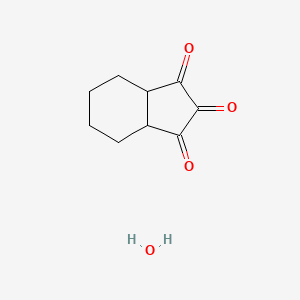

This compound is known by several names in chemical literature, reflecting its structure and history. Its preferred IUPAC name is 2,2-Dihydroxy-1H-indene-1,3(2H)-dione. wikipedia.org It is also commonly referred to as 2,2-Dihydroxyindane-1,3-dione and, most famously, as ninhydrin. wikipedia.orgsynthetikaeu.com

Structurally, the compound is the stable hydrate of indane-1,2,3-trione. wikipedia.org In most carbonyl compounds, the carbonyl form is more stable than its hydrated form. However, this compound is an exception. It exists as a stable hydrate because the electron-withdrawing effects of the two adjacent carbonyl groups destabilize the central ketone group, making it highly susceptible to nucleophilic attack by water. wikipedia.org This results in the formation of a geminal diol (two hydroxyl groups on the same carbon), which is the stable form of the molecule in its solid state. wikipedia.org It is classified as a member of the indanones, a beta-diketone, and a ketone hydrate. chemicalbook.com

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Preferred IUPAC Name | 2,2-Dihydroxy-1H-indene-1,3(2H)-dione wikipedia.org |

| Other Names | Ninhydrin, 2,2-Dihydroxyindane-1,3-dione wikipedia.org |

| CAS Number | 485-47-2 wikipedia.org |

| Chemical Formula | C₉H₆O₄ wikipedia.org |

| Molar Mass | 178.143 g·mol⁻¹ wikipedia.org |

| Appearance | White to pale yellow crystalline powder wikipedia.orgchemicalbook.com |

| Structure | Stable hydrate of indane-1,2,3-trione wikipedia.org |

Broad Academic Relevance and Interdisciplinary Applications

The academic and practical importance of this compound stems from its reaction with primary and secondary amines, most notably the α-amino acids found in peptides and proteins. sci-hub.sechemicalbook.com This reaction is highly versatile and has been adapted for numerous analytical purposes across a wide range of scientific disciplines. chemicalbook.comsci-hub.se

Forensic Science: The most widely recognized application is in the chemical development of latent fingerprints on porous surfaces such as paper and cardboard. biochemden.comnikouiandassociates.com The ninhydrin reagent reacts with the amino acid residues present in sweat, forming the distinctly colored Ruhemann's purple, which makes the print visible. wikipedia.orgnikouiandassociates.com

Biochemistry and Analytical Chemistry: Ninhydrin is a crucial reagent for the detection, isolation, and quantitative analysis of amino acids, peptides, and proteins. sci-hub.sesynthetikaeu.com In analytical techniques like thin-layer chromatography (TLC), a ninhydrin solution is often used as a developing spray to visualize separated amino acids and amines. wikipedia.org A unique aspect of the ninhydrin reaction is that at a pH of 5.5, all primary amines, including ammonia, amino acids, and peptides, yield the same soluble chromophore (Ruhemann's purple). sci-hub.se

Archaeological and Paleo-environmental Science: The ninhydrin reaction has found a niche application in paleodietary studies. The reaction causes amino acids to undergo decarboxylation, releasing the carboxyl carbon as carbon dioxide. wikipedia.org This specific reaction has been utilized to release the carboxyl carbons from ancient bone collagen, allowing for stable isotope analysis to help reconstruct the diets of ancient species. wikipedia.org

The extensive research into ninhydrin has also spurred the development of analogues, such as 5-methoxyninhydrin and benzo(f)ninhydrin, in an effort to create reagents with enhanced sensitivity, different coloration, or improved fluorescence for specialized applications. chemicalbook.comservice.gov.uk

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12O4 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

3a,4,5,6,7,7a-hexahydroindene-1,2,3-trione;hydrate |

InChI |

InChI=1S/C9H10O3.H2O/c10-7-5-3-1-2-4-6(5)8(11)9(7)12;/h5-6H,1-4H2;1H2 |

InChI Key |

WUKWTEKNFVOULP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(=O)C(=O)C2=O.O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies

Fundamental Reaction Pathways

The reactivity of 1,2,3-indantrione hydrate (B1144303) is governed by the electronic effects of its three carbonyl groups. These groups dictate its electrophilic nature, its participation in redox reactions, and its existence in tautomeric equilibria.

Electrophilic Nature and Nucleophilic Additions

1,2,3-Indantrione exists in equilibrium with its hydrated form, ninhydrin (B49086), where the central carbonyl group has reacted with water to form a gem-diol. wikipedia.orglibretexts.org This central carbon is highly electrophilic due to the strong electron-withdrawing effect of the two adjacent carbonyl groups. vedantu.com This destabilization of the central carbonyl group makes it highly susceptible to nucleophilic attack. wikipedia.orgwikipedia.org

Unlike most carbonyl compounds where the keto form is more stable, ninhydrin is a stable hydrate. wikipedia.orgwikipedia.org This stability is a direct consequence of the electronic environment created by the vicinal tricarbonyl system. The central carbon of the 1,2,3-tricarbonyl compound is significantly more electrophilic than that of a simple ketone, readily reacting with nucleophiles. vedantu.com The rate of hydrate formation can be significantly increased through acid or base catalysis. libretexts.orglibretexts.org

| Nucleophile | Product Type |

| Water | Stable hydrate (Ninhydrin) wikipedia.orgwikipedia.org |

| Amines (primary) | Schiff Base wikipedia.orgvedantu.com |

| Amines (secondary) | Iminium Salt (typically yellow-orange) wikipedia.orgwikipedia.org |

Redox Chemistry: Oxidation and Reduction Processes

The reaction of ninhydrin with amino acids is fundamentally a redox reaction. vedantu.com Ninhydrin acts as an oxidizing agent, causing the oxidative deamination of the amino acid. byjus.comvedantu.com In this process, the amino acid is oxidized, leading to its decarboxylation and the formation of an aldehyde, ammonia (B1221849), and carbon dioxide. byjus.comvedantu.com

Tautomeric Equilibria and Reactive Species

Tautomerism, the interconversion of isomers through the migration of a proton and the shifting of a double bond, plays a role in the reactivity of intermediates in the ninhydrin reaction. After the initial formation of a Schiff base, a keto-enol tautomerization can occur to yield an imine intermediate. askfilo.com This tautomeric shift is a critical step in the pathway leading to decarboxylation. The concept of tautomerism includes prototropic tautomerism (movement of a hydrogen atom) and ring-chain tautomerism. nih.gov The intermediates formed during the ninhydrin reaction can exist in different tautomeric forms, which influences their subsequent reactivity.

Detailed Mechanism of the Ninhydrin-Amino Acid Reaction (Ruhemann's Purple Formation)

The reaction between ninhydrin and an α-amino acid is a multi-step process that results in the formation of a deep blue or purple-colored compound known as Ruhemann's purple. bris.ac.ukmicrobenotes.com This reaction forms the basis for the qualitative and quantitative analysis of amino acids. researchgate.net

Initial Condensation and Schiff's Base Formation

The first step of the reaction involves the condensation of the amino group of the amino acid with one of the carbonyl groups of ninhydrin. bris.ac.ukresearchgate.net This reaction is a nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a Schiff base, also known as a ketimine. askfilo.comresearchgate.netresearchgate.net This initial condensation requires the dehydration of the ninhydrin molecule to the reactive 1,2,3-indantrione. bris.ac.ukresearchgate.net

| Reactant 1 | Reactant 2 | Key Intermediate |

| 1,2,3-Indantrione | α-Amino Acid | Schiff Base askfilo.comresearchgate.net |

Decarboxylation and Oxidative Deamination Pathways

Following the formation of the Schiff base, the molecule undergoes decarboxylation, where the carboxyl group of the amino acid is released as carbon dioxide. bris.ac.ukmicrobenotes.com This step is an oxidative deamination process. byjus.comslideshare.net The reaction proceeds through the loss of the carboxyl group, leading to the formation of an intermediate amine (2-amino-1,3-indandione). researchgate.net

This intermediate amine is unstable and subsequently reacts with a second molecule of ninhydrin. researchgate.net This final condensation reaction, along with the liberated ammonia from the initial amino acid, leads to the formation of the final colored product, Ruhemann's purple. byjus.comvedantu.com The entire process involves the reaction of two molecules of ninhydrin with one molecule of the amino acid. microbenotes.compearson.com

Oxidative deamination of the amino acid: Ninhydrin oxidizes the amino acid, which then decarboxylates. vedantu.com

Formation of an intermediate: This process yields a reduced form of ninhydrin (hydrindantin), an aldehyde, ammonia, and carbon dioxide. byjus.comvedantu.com

Condensation to form the chromophore: The released ammonia and the intermediate hydrindantin (B147029) react with a second molecule of ninhydrin to form the final diketohydrin complex, Ruhemann's purple. byjus.comvedantu.com

Formation of Hydrindantin and Other Intermediates

The reaction between an α-amino acid and two molecules of ninhydrin is a complex process. Initially, ninhydrin acts as an oxidizing agent, leading to the oxidative deamination of the amino acid. microbenotes.combyjus.com This step involves the condensation of the amino group with one molecule of ninhydrin to form a Schiff base. bris.ac.uk Subsequent decarboxylation and hydrolysis release an aldehyde (with one carbon atom less than the original amino acid), carbon dioxide, and ammonia, while the ninhydrin molecule is reduced to 1,3-dihydroxy-2-indanone, also known as hydrindantin. byjus.combris.ac.ukquora.com

α-Amino acid + Ninhydrin → Aldehyde + NH₃ + CO₂ + Hydrindantin quora.com

Hydrindantin is a key intermediate that can be isolated. It is formed when amino acids react with ninhydrin and can be prepared by the reduction of ninhydrin with agents like ascorbic acid. researchgate.netcdnsciencepub.comsemanticscholar.org It has been noted that hydrindantin itself can react with ammonium (B1175870) salts to produce the final colored compound. researchgate.netsemanticscholar.org

Final Chromophore Elucidation: Ruhemann's Purple Structure and Properties

The final, intensely colored product of the reaction between 1,2,3-indantrione hydrate and primary amines is known as Ruhemann's Purple. wikipedia.orgresearchgate.net This chromophore is formed through the condensation of the liberated ammonia with a second molecule of ninhydrin and the intermediate hydrindantin. microbenotes.combyjus.com The resulting molecule, 2-(1,3-dioxoindan-2-yl)iminoindane-1,3-dione, is responsible for the characteristic deep blue or purple color. wikipedia.orgresearchgate.net

The structure of Ruhemann's Purple has been a subject of study, with techniques like ¹H NMR, ¹³C NMR, IR, and UV-visible spectroscopy confirming its long-accepted structure. cdnsciencepub.comresearchgate.net Early reports on its spectrum were sometimes complicated by the presence of hydrindantin as an impurity. cdnsciencepub.comresearchgate.net The protonated form of Ruhemann's Purple is known as diketohydrindylidenediketohydrindamine (DYDA). researchgate.net

The chromophore exhibits strong absorption in the visible region, which allows for the colorimetric quantification of amino acids. wikipedia.org

Table 1: Properties of Ruhemann's Purple

| Property | Value | Source(s) |

|---|---|---|

| Common Name | Ruhemann's Purple | microbenotes.combyjus.comwikipedia.orgresearchgate.net |

| Chemical Name | 2-(1,3-dioxoindan-2-yl)iminoindane-1,3-dione | wikipedia.orgresearchgate.net |

| Appearance | Deep blue or purple | microbenotes.combyjus.comwikipedia.org |

| Maximum Absorption (λmax) | ~570 nm | researchgate.net |

Reaction Mechanisms with Other Primary and Secondary Amines

This compound is a versatile reagent that reacts with a broad range of amines, not just α-amino acids. microbenotes.comresearchgate.net The fundamental mechanism with primary amines mirrors that of amino acids, involving condensation to form Ruhemann's Purple. cdnsciencepub.comresearchgate.net This makes it a general test for virtually all primary amines, ammonia, and carbamates. wikipedia.orgchemeurope.com

The reaction with secondary amines, however, follows a different pathway. Instead of the purple chromophore, the reaction yields a yellow or orange product. wikipedia.orgresearchgate.netwikipedia.org This product is an iminium salt, formed from the condensation of the secondary amine with ninhydrin. wikipedia.orgwikipedia.org This distinct color difference allows for the differentiation between primary and secondary amines.

Reactions with Diverse Biological Molecules and Organic Substrates

The utility of this compound extends to a variety of biologically significant molecules that possess amine functionalities.

Imino acids, such as proline and hydroxyproline, are distinguished by their secondary amine group, where the nitrogen atom is part of a cyclic structure. quora.com Due to this structural feature, their reaction with ninhydrin does not produce Ruhemann's Purple. quora.comquora.com Instead, they form a yellow-orange colored complex. microbenotes.combyjus.com This difference is attributed to the inability of the secondary amine to undergo the same oxidative deamination pathway as primary amino acids, which is necessary for the formation of the purple chromophore. quora.com While ninhydrin-based assays can detect proline, the absorbance yield may differ from that of primary amino acids, and other compounds like ornithine can interfere depending on the specific assay conditions. researchgate.netfrontiersin.org

This compound reacts with the free α-amino group at the N-terminus of peptides and proteins. quora.comkagoshima-u.ac.jp Additionally, it reacts with the primary amine present in the side chain of certain amino acid residues, most notably the ε-amino group of lysine (B10760008). microbenotes.comquora.com This reactivity forms the basis of the Kaiser test, which is widely used to monitor the progress of solid-phase peptide synthesis. A positive blue result indicates a free N-terminal amine, signifying that a deprotection step was successful. wikipedia.orgchemeurope.com

Studies have shown that the color yield from the reaction with some peptides can be greater than that of an equimolar amount of a single amino acid. kagoshima-u.ac.jp For instance, it has been observed that the N-terminal amino acid can be sequentially removed from a peptide through reaction with ninhydrin, potentially leading to multiple moles of Ruhemann's Purple being produced from a single peptide chain. kagoshima-u.ac.jp However, the reaction can be less effective for high molecular weight proteins due to steric hindrance, which may limit the accessibility of the α-amino groups to the ninhydrin reagent. microbenotes.com

The ninhydrin reaction is not limited to amino acids and peptides; it is also a valuable tool for the detection of other amine-containing compounds. This includes biogenic amines, which are physiologically active compounds derived from the decarboxylation of amino acids. Examples include histamine (B1213489) and phenylethylamine. sci-hub.se The reaction with these primary amines also yields the characteristic Ruhemann's Purple, allowing for their detection and quantification. researchgate.net The broad reactivity of this compound with primary amino groups makes it a universal reagent for detecting a wide array of nitrogenous compounds in various scientific fields. nih.gov

Table 2: Summary of this compound Reactions with Various Substrates

| Substrate Class | Functional Group | Product | Color | Source(s) |

|---|---|---|---|---|

| Primary α-Amino Acids | Primary Amine (-NH₂) | Ruhemann's Purple | Deep Purple/Blue | microbenotes.combyjus.com |

| Primary Amines | Primary Amine (-NH₂) | Ruhemann's Purple | Deep Purple/Blue | microbenotes.comresearchgate.net |

| Ammonia | Primary Amine (-NH₂) | Ruhemann's Purple | Deep Purple/Blue | microbenotes.combyjus.com |

| Imino Acids (Proline, etc.) | Secondary Amine (>NH) | Iminium Salt | Yellow/Orange | microbenotes.combyjus.comquora.comquora.com |

| Peptides/Proteins (N-terminus) | Primary Amine (-NH₂) | Ruhemann's Purple | Deep Purple/Blue | quora.comchemeurope.comkagoshima-u.ac.jp |

| Peptides/Proteins (Lysine side chain) | Primary Amine (-NH₂) | Ruhemann's Purple | Deep Purple/Blue | microbenotes.comquora.com |

| Asparagine | Amide (-CONH₂) | - | Brown | microbenotes.combyjus.com |

Guanidino, Amide, Indole (B1671886), and Sulfhydryl Groups

This compound, commonly known as ninhydrin, is renowned for its reaction with primary amino acids, but its reactivity extends to various other functional groups. nih.gov The guanidino group, present in arginine, the amide group of asparagine, the indole ring of tryptophan, and the sulfhydryl group of cysteine all react with ninhydrin to yield various chromophores that are valuable for analytical purposes. nih.govsci-hub.se

The reaction with the guanidino group of arginine residues in proteins can form cyclic adducts. sci-hub.se Studies conducted at pH 8 and 25°C on ribonuclease demonstrated that ninhydrin modifies arginine residues, and this modification can be made selective by first reversibly acylating lysine residues. sci-hub.se This technique allows for the specific and reversible modification of guanidino groups in proteins, with the reaction's extent being easily monitored spectrophotometrically. nih.gov

The amide group of asparagine also interacts with ninhydrin, resulting in a distinct brown-colored product. microbenotes.com The indole ring of tryptophan is another reactive site for ninhydrin. nih.govsci-hub.se In certain multicomponent reactions, ninhydrin can react with 3-cyanoacetyl indoles to form novel indole-appended spiro-indenoquinoxaline pyrrolidines/pyrrolizidines. nih.gov Furthermore, the sulfhydryl group of cysteine is known to react with ninhydrin. nih.govsci-hub.se The reagent can be employed for the titration of sterically unhindered thiol groups in proteins. nih.gov

| Functional Group | Example Molecule | Reaction Details | Observed Product/Color |

|---|---|---|---|

| Guanidino | Arginine | Forms cyclic adducts; can be used for reversible modification of protein residues. sci-hub.senih.gov | Colorimetric change allows for spectrophotometric analysis. nih.gov |

| Amide | Asparagine | Reacts with the free amide group. microbenotes.com | Brown-colored product. microbenotes.com |

| Indole | Tryptophan | Reacts with the indole ring. nih.govsci-hub.se Can participate in multicomponent reactions to form complex heterocycles. nih.gov | Various chromophores. sci-hub.se |

| Sulfhydryl (Thiol) | Cysteine | Reacts with the sulfhydryl group; can be used for titration. sci-hub.senih.gov | Allows for quantitative analysis of thiol groups. nih.gov |

Nucleotides and Cyanide Ions

Ninhydrin's reactivity extends to components of nucleic acids and inorganic ions. It has been reported to react with the exocyclic amino groups of heterocyclic nucleobases, such as those in cytosine and guanine. nih.govsci-hub.senih.gov This reaction has been explored as a strategy for modifying guide RNA (gRNA) molecules, where the covalent adducts formed with the multicyclic ninhydrin could block their interaction with other biomolecules like Cas proteins. nih.gov The reaction proceeds readily in aqueous solutions, attaching multiple ninhydrin tags to each RNA strand. nih.gov

The reaction between ninhydrin and cyanide ions has been developed into a sensitive spectrophotometric method for the trace determination of cyanide. nih.govresearchgate.net This reaction is not a simple catalysis but a novel interaction where cyanide reacts with 2,2-dihydroxy-1,3-indanedione to produce purple or blue colored salts of 2-cyano-1,2,3-trihydroxy-2H indene. nih.govresearchgate.netsemanticscholar.org Hydrindantin is formed as an intermediate in this process. nih.govresearchgate.netlew.ro The formation of a stable, isolable ninhydrin-cyanide compound has been confirmed through its preparation in crystalline form and characterization by mass spectrometry, IR, UV/VIS, and 1H NMR analyses. nih.govresearchgate.net The reaction mechanism has been reconsidered, moving beyond the traditional Ruhemann's sequence to provide a more adequate explanation. nih.govsemanticscholar.org The determination of cyanide with ninhydrin can be performed at wavelengths of either 485 nm or 590 nm, and the reaction is influenced by factors such as pH and the presence of UV light. lew.ro

| Reactant | Reaction Mechanism/Details | Product/Observation |

|---|---|---|

| Nucleotides (e.g., Cytosine, Guanine) | Reacts with exocyclic amino groups of nucleobases, forming covalent adducts. sci-hub.senih.gov | Potential for modifying RNA molecules. nih.gov |

| Cyanide Ions (CN⁻) | Reacts with 2,2-dihydroxy-1,3-indanedione, with hydrindantin as an intermediate. nih.govresearchgate.net | Forms purple or blue colored salts of 2-cyano-1,2,3-trihydroxy-2H indene. nih.govsemanticscholar.org |

Specific Drug Interactions (e.g., Ampicillin (B1664943), Pregabalin)

The reaction of ninhydrin with pharmaceutical compounds containing primary amine groups serves as a basis for quantitative analysis. The kinetics and mechanism of the interaction between ninhydrin and the antibiotic ampicillin have been studied in an aqueous acidic medium. physchemres.orgphyschemres.org The reaction involves a coupling interaction with the primary amino group of ampicillin. physchemres.org Kinetic studies show the reaction is first order with respect to both ninhydrin and ampicillin concentrations, with the rate decreasing as the pH increases from 4.70 to 6.04. physchemres.orgphyschemres.org The interaction results in the formation of a red-orange colored product. acs.org

Pregabalin (B1679071), a drug with a primary amine group, also reacts with ninhydrin to form a colored product, providing a basis for simple and rapid spectrophotometric estimation. eurasianjournals.comnih.gov The mechanism involves the reaction of the primary amine in pregabalin with ninhydrin, leading to oxidative deamination of the drug and subsequent condensation to form the colored chromophore known as Ruhemann's Purple. eurasianjournals.comnih.govscielo.br This reaction typically requires heating (e.g., 70-75°C) to proceed effectively, and the resulting complex is stable for several hours. nih.gov The colored product exhibits different absorption maxima depending on the medium, for instance, 571 nm in distilled water and 569 nm in a pH 6.8 buffer. eurasianjournals.com

| Drug | Reacting Group | Reaction Conditions | Product/Color | Key Findings |

|---|---|---|---|---|

| Ampicillin | Primary Amine | Aqueous acidic medium (pH 4.70-6.04). physchemres.orgphyschemres.org | Red-orange colored product. acs.org | The reaction is first order in both [Ninhydrin] and [Ampicillin]. physchemres.orgphyschemres.org |

| Pregabalin | Primary Amine | Heating (e.g., 70-75°C for 20 mins) in a buffered medium. nih.gov | Blue-violet chromogen (Ruhemann's Purple). nih.gov | Forms a stable colored complex with λmax ~570 nm, suitable for spectrophotometric quantification. eurasianjournals.comscielo.br |

Synthetic Methodologies and Derivative Chemistry

Chemical Synthesis of 1,2,3-Indantrione Hydrate (B1144303) and Anhydrous Forms

The synthesis of 1,2,3-indantrione, commonly known as ninhydrin (B49086) in its stable hydrate form (2,2-dihydroxy-1,3-indanedione), has been approached through various chemical routes. researchgate.netnih.gov Methodologies primarily focus on the oxidation of precursors like 1,3-indanedione, indan-1-one, and indan-2-one. The choice of synthetic pathway often depends on factors such as desired yield, scalability, and the cost of reagents. google.com

Key methodologies for synthesizing 1,2,3-indantrione hydrate (ninhydrin) often begin with the oxidation of a suitable precursor.

Oxidation of 1,3-Indanedione : This is a common and direct route. One high-yielding, one-pot synthesis involves the use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) at room temperature, which produces ninhydrin in 94% yield. Another established method uses selenium dioxide (SeO₂) as the oxidizing agent, though the cost of this reagent can be a drawback for commercial-scale production. google.com An alternative pathway involves converting 1,3-indanedione into 2-oximino-1,3-indandione, which is then reacted with an aqueous solution of formaldehyde (B43269) and a mineral acid to yield ninhydrin. google.com

Oxidation of Indanones : Both indan-1-one and indan-2-one can serve as precursors. They can be effectively oxidized to ninhydrin using the NBS/DMSO system, with reported yields of 82% and 85%, respectively. Microwave-assisted synthesis using selenium dioxide in a dioxane/water mixture has also been employed to oxidize indan-1-one to ninhydrin. chemicalbook.comchemicalbook.com

Synthesis of Anhydrous 1,2,3-Indantrione : The anhydrous form, indane-1,2,3-trione, is a highly reactive tricarbonyl compound. wikipedia.org It is typically prepared from its stable hydrate. The most effective and convenient method for this conversion is the azeotropic dehydration of ninhydrin. This process is usually carried out by refluxing ninhydrin with a solvent like chlorobenzene, which quantitatively removes the water molecule to yield the anhydrous trione (B1666649). Another reported method involves treating ninhydrin with excess boiling thionyl chloride, though this can introduce acidic impurities that are difficult to remove. electronicsandbooks.com

Table 1: Comparison of Primary Synthetic Routes for this compound (Ninhydrin)

| Starting Material | Reagents | Key Conditions | Reported Yield | Citations |

| 1,3-Indanedione | N-Bromosuccinimide (NBS), DMSO | Ambient Temperature | 94% | |

| 1,3-Indanedione | Selenium Dioxide (SeO₂) | Dioxane and Water | Not specified | google.com |

| 2-Oximino-1,3-indandione | Formaldehyde, Aqueous Acid | Not specified | Not specified | google.com |

| Indan-1-one | N-Bromosuccinimide (NBS), DMSO | Not specified | 82% | |

| Indan-2-one | N-Bromosuccinimide (NBS), DMSO | Not specified | 85% | |

| Indan-1-one | Selenium Dioxide (SeO₂), Dioxane/Water | Microwave Irradiation (180°C) | Not specified | chemicalbook.comchemicalbook.com |

Optimization of synthetic procedures for ninhydrin aims to improve efficiency, reduce costs, and increase safety and scalability.

Economic Viability : A key driver for optimization has been the reduction of reliance on expensive reagents. For instance, the development of a process to convert 1,3-indandione (B147059) to 2-oximino-1,3-indandione and subsequently to ninhydrin was specifically aimed at providing a more economical alternative to syntheses using selenium dioxide. google.com

Reaction Conditions : The use of microwave-assisted synthesis represents a significant optimization. This method, applied to the oxidation of indan-1-one with selenium dioxide, dramatically reduces reaction time to just a few minutes, compared to conventional heating methods. chemicalbook.comchemicalbook.com

Scalability : The choice of method can impact its suitability for large-scale production. The one-pot oxidation of 1,3-indanedione with NBS is noted for its simple procedure and mild conditions, suggesting good potential for scale-up. Similarly, azeotropic dehydration is considered a robust and scalable process for producing the anhydrous trione in larger quantities. In contrast, methods like microwave-assisted synthesis are generally better suited for rapid, smaller-scale preparations.

Synthesis and Characterization of Ninhydrin Analogues

The synthesis of ninhydrin analogues has been a major focus of research, driven by the goal of obtaining compounds with enhanced chromogenic (color-producing) and fluorogenic (fluorescence-producing) properties. researchgate.netcdnsciencepub.com These modifications involve altering the core structure of ninhydrin, often by adding substituents to the aromatic ring or by creating novel heterocyclic systems. researchgate.netresearchgate.net

The design of new ninhydrin analogues is guided by specific chemical principles intended to alter their spectroscopic properties upon reaction with amino acids.

Extended Conjugation : A primary strategy involves extending the π-conjugated system of the ninhydrin molecule. researchgate.net This can be achieved by fusing additional aromatic or heterocyclic rings to the indanedione framework, as seen in compounds like benzo[f]ninhydrin. researchgate.netslideshare.net This extension of conjugation can lead to shifts in the absorption maxima of the resulting colored product (Ruhemann's purple). researchgate.net

Introduction of Substituents : Adding electron-donating or electron-withdrawing groups to the aromatic ring can modulate the reactivity and spectral properties of the analogue. researchgate.net For example, amino groups, such as in 5-aminoninhydrin and 5-dimethylaminoninhydrin, have been introduced to create reagents with direct fluorogenic activity. ojp.govastm.org Sulfur-containing moieties, like in 5-methylthioninhydrin, have also been investigated to create reagents with both strong color and fluorescence after treatment with zinc chloride. slideshare.netsemanticscholar.org

Computational Design : Computational studies have provided insight into the design of analogues. It has been shown that the optical transition responsible for the color of Ruhemann's purple is largely connected to a "transition core," which is why simple substitutions on the aromatic rings often result in only small improvements in color. nih.gov These studies suggest that more significant changes, such as the creation of thiono derivatives, could have greater potential. nih.gov

Convergent synthetic routes have been developed to create a variety of novel ninhydrin analogues. researchgate.netcdnsciencepub.com

Fused Heterocyclic Analogues : A notable approach for synthesizing fused aromatic analogues like benzo[f]ninhydrin and thieno[f]ninhydrin involves a Diels-Alder reaction. researchgate.netresearchgate.net In the synthesis of thieno[f]ninhydrin, for example, a highly reactive diene is generated in situ from a thiophene-derived dibromide and trapped with 4-cyclopentene-1,3-dione. researchgate.net Subsequent aromatization and oxidation steps yield the final thieno[f]ninhydrin product. researchgate.net

Aryl-Substituted Analogues : Modern cross-coupling reactions are employed to introduce aryl substituents. General routes have been devised that utilize Suzuki and Stille cross-coupling reactions to create these novel analogues. researchgate.net

Analogues with Functional Groups : The synthesis of analogues like 5-methoxyninhydrin often starts from a substituted precursor, such as dimethyl 4-nitrophthalate, which undergoes a series of reactions to build the indanedione ring system with the desired substituent already in place. researchgate.net The synthesis of aminoninhydrins was the first report of ninhydrin derivatives bearing amino groups on the aromatic ring. ojp.gov

Table 2: Examples of Synthetic Approaches for Ninhydrin Analogues

| Analogue Type | Synthetic Method | Key Intermediates/Reactions | Purpose of Analogue | Citations |

| Fused Heterocyclic (e.g., Thieno[f]ninhydrin) | Diels-Alder Reaction | In situ diene generation, 4-cyclopentene-1,3-dione | Combined chromogenic and fluorogenic properties | researchgate.net |

| Aryl-Substituted | Cross-Coupling Reactions | Suzuki and Stille reactions | Modified chromogenic/fluorogenic properties | researchgate.net |

| Amino-Substituted (e.g., 5-Aminoninhydrin) | Multi-step synthesis from substituted precursors | Nitration, reduction, and ring formation | Direct fluorogenic activity | ojp.gov |

| Alkoxy-Substituted (e.g., 5-Methoxyninhydrin) | Multi-step synthesis from substituted precursors | Dimethyl 4-nitrophthalate | Enhanced chromogenic/fluorogenic properties | researchgate.netslideshare.net |

This compound as a Building Block in Organic Synthesis

Beyond its well-known analytical applications, this compound is a valuable and versatile building block in organic synthesis. researchgate.netrsc.orgresearchgate.net Its utility stems from the high reactivity of its central carbonyl group (upon dehydration), which makes it a strong electrophile capable of reacting with a wide range of nucleophiles. nih.gov This reactivity has been exploited, particularly in multicomponent reactions (MCRs), to rapidly construct complex molecular architectures and diverse heterocyclic scaffolds. researchgate.netnih.gov

The ninhydrin core has been used in the synthesis of various organic molecules, including: nih.gov

Indeno-fused heterocycles

Spiro-indeno heterocycles

Quinoxalines

β-carbolines

Oxyprotoberberines researchgate.net

In these reactions, ninhydrin acts as an active carbonyl compound. nih.gov For instance, ninhydrin-derived azomethine ylides can undergo [3+2] cycloaddition reactions with different dipolarophiles to form various heterocyclic structures. nih.gov The use of ninhydrin in MCRs is considered an efficient strategy for generating diverse compound libraries, some of which exhibit interesting biological activities. researchgate.netnih.gov

Multicomponent Reactions Utilizing its Electrophilic Nature

This compound is a stable hydrated form of 1,2,3-indanetrione, where the central carbonyl group at the C-2 position is particularly reactive towards nucleophiles upon dehydration. nih.gov This potent electrophilicity makes it an ideal substrate for multicomponent reactions (MCRs), which are processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates portions of all the starting materials. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.govnih.govrsc.org

The electrophilic C-2 position of ninhydrin readily reacts with a wide array of nucleophiles, including amines, enamines, ureas, amides, anilines, and various carbon-based nucleophiles, leading to the formation of new C–C, C–O, C–N, and C–S bonds. nih.gov This reactivity has been harnessed in numerous MCRs to construct diverse and intricate molecular scaffolds. rsc.orgresearchgate.net For instance, the reaction between ninhydrin, an amine, and a 1,3-dicarbonyl compound can lead to the formation of indenopyrrole derivatives through a domino reaction sequence. nih.gov The initial step often involves the formation of an enaminone from the amine and the dicarbonyl compound, which then acts as the nucleophile, attacking the electrophilic center of ninhydrin. nih.gov

The following table summarizes selected multicomponent reactions involving this compound, showcasing its versatility in synthesizing complex molecules.

| Reactants | Catalyst/Conditions | Product Scaffold | Key Features |

|---|---|---|---|

| This compound, Aniline, (E)-3-(dimethylamino)-1-arylprop-2-en-1-one | Acetic Acid (catalytic) | Dihydroindeno[1,2-b]pyrrole | Three-component domino reaction with excellent yield. nih.gov |

| This compound, Aliphatic amine, 1,3-Dicarbonyl compound | Triphenylphosphine (B44618) | Indenopyrrole derivative | Involves formation of an enaminone intermediate and subsequent cyclization. nih.gov |

| This compound, Malononitrile, Various diamines | Water, Room Temperature | Imidazolidin-2-ylidene-indenedione / Pyrimidine-2-ylidene-indenedione | Green, catalyst-free, one-pot synthesis with high yields and short reaction times. nih.gov |

| This compound, 1,2-Aminophenol, Aryl boronic acids | Hexafluoroisopropanol (HFIP) | Aryl derivatives of ninhydrin | Metal-free Petasis-type reaction demonstrating C-C bond formation. researchgate.net |

Formation of Indeno-Fused Heterocycles

The reactivity of this compound is particularly useful for the synthesis of indeno-fused heterocycles, which are structural motifs found in various biologically active compounds. nih.gov These reactions typically proceed through a cascade or domino sequence initiated by the nucleophilic attack on the central carbonyl of ninhydrin, followed by intramolecular cyclization and dehydration steps to form the fused ring system.

A notable example is the three-component reaction of ninhydrin, anilines, and enaminones in the presence of catalytic acetic acid, which efficiently produces dihydroindeno[1,2-b]pyrroles in excellent yields. nih.gov Similarly, reacting ninhydrin with primary amines and 1,3-dicarbonyl compounds in the presence of triphenylphosphine affords highly functionalized indenopyrrole derivatives. nih.gov The mechanism involves the formation of an enaminone, which attacks the ninhydrin, followed by a sequence of reactions including dehydration and an intramolecular Wittig-type reaction. nih.gov Green synthetic approaches have also been developed, for instance, the solvent-free, three-component domino reaction for the regio- and stereoselective synthesis of functionalized dihydroindeno[1,2-b]pyrroles by grinding the reactants at room temperature. nih.gov

The table below illustrates various synthetic routes to indeno-fused heterocyclic systems starting from this compound.

| Heterocyclic Product | Other Key Reactants | Conditions | Synthetic Approach |

|---|---|---|---|

| Dihydroindeno[1,2-b]pyrrole | Aniline, Enaminone | Acetic acid, Room Temp. | Three-component domino reaction. nih.gov |

| Indeno[1,2-b]indole | Indole (B1671886) | Grinding, Room Temp. | Solvent-free C-2 arylation. researchgate.net |

| Indeno[1,2-b]pyrrol-4(1H)-ones | 1,3-Dicarbonyl compounds, Primary amines | Triphenylphosphine, Acetonitrile, Room Temp. | Three-component reaction. researchgate.net |

| Indenoquinoxalines | Malononitrile, Diamines | Water, Room Temp. | One-pot three-component reaction. nih.gov |

Synthesis of Spiro-Indanone Derivatives

Spirocyclic compounds, characterized by two rings connected through a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. semanticscholar.org this compound and its derivatives are valuable precursors for the construction of spiro-indanone frameworks. researchgate.net These syntheses often involve annulation reactions where the indanone core is fused to another ring system via a spiro junction. nih.gov

One strategy involves the oxa-Diels-Alder reaction, which has been successfully employed for the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives. semanticscholar.org This method utilizes indane-1,3-dione and 3-vinyl-2H-chromene derivatives to create complex spiro-heterocyclic frameworks with a quaternary stereocenter in high yields. semanticscholar.org Another approach is the N-heterocyclic carbene (NHC)-catalyzed Stetter–Aldol–Michael reaction sequence, which allows for the rapid construction of spiro-1,3-indandiones through the formation of three new carbon-carbon bonds. beilstein-journals.org The versatility of ninhydrin and related indanones allows for their use in various multicomponent reactions that lead to the formation of spiro indenoquinoxalines and other complex spirocyclic systems. researchgate.net

The following table presents examples of synthetic methods used to generate spiro-indanone derivatives.

| Spiro Compound Class | Key Reactants/Precursors | Reaction Type | Key Features |

|---|---|---|---|

| Spiro indanone fused pyrano[3,2-c]chromenes | Indane-1,3-dione, 3-Vinyl-2H-chromene derivatives | Oxa-Diels-Alder reaction | High yield and excellent diastereoselectivity. semanticscholar.org |

| Spiro-1,3-indandiones | Phthaldialdehyde derivatives, o-Formyl substituted chalcones | NHC-catalyzed Stetter–Aldol–Michael reaction | Rapid construction of a quaternary carbon center. beilstein-journals.org |

| Spiro[indene-2,4′-indeno[1,2-b]pyran] | This compound, Urea | Multicomponent reaction | Unexpected product formation involving two moles of ninhydrin. nih.gov |

| Spiro indenoquinoxalines | This compound, Diamines, other components | Multicomponent reaction | Efficient synthesis of complex spiro heterocycles. researchgate.net |

Construction of Complex Molecular Scaffolds (e.g., Propellanes, Isoquinolinone scaffolds)

Beyond fused and spirocyclic systems, this compound serves as a key starting material for assembling even more intricate molecular architectures, such as propellanes and isoquinolinone scaffolds. Propellanes are polycyclic compounds with three rings sharing a single carbon-carbon bond, and their synthesis represents a significant challenge in organic chemistry. Ninhydrin-based multicomponent reactions have been developed to access these complex cage-like structures. nih.govresearchgate.net

The synthesis of isoquinolinone and related scaffolds often utilizes multicomponent reactions like the Ugi reaction. nih.gov Although direct synthesis from this compound is less common, the indanone framework is a core component of many precursors used in these constructions. For example, novel isoquinolinone and 1,2-dihydroisoquinoline (B1215523) scaffolds have been developed by combining the Ugi reaction with the ring-opening of furans. nih.gov Furthermore, the reaction of ninhydrin with imidazo (B10784944) N-heterocycles, such as those derived from quinoline (B57606) and isoquinoline (B145761), has been explored to create new derivatives, demonstrating the utility of ninhydrin in functionalizing complex heterocyclic systems. pensoft.net These synthetic strategies highlight the power of MCRs to build complex, polycyclic, and often biologically relevant molecules from simple and readily available starting materials. core.ac.uk

The table below provides an overview of the synthesis of such complex molecular scaffolds.

| Scaffold Type | Synthetic Strategy | Key Reactants | Significance |

|---|---|---|---|

| Propellanes | Multicomponent reaction | This compound, other reactants | Access to complex, cage-like polycyclic structures. nih.govresearchgate.net |

| Isoquinolinone derivatives | Ugi reaction / Ring opening of furans | Aminoacetaldehyde diethyl acetal, furan (B31954) derivatives | Provides novel scaffolds with potential for further functionalization. nih.govcore.ac.uk |

| 2-hydroxy-1H-indene-1,3(2H)-dione derivatives bearing isoquinoline | Nucleophilic addition | This compound, Imidazo-isoquinoline | One-pot synthesis of functionalized indene-diones with potential biological activity. pensoft.net |

| Pyrrolo[2,1-a]isoquinolines | Various multi-step syntheses | Often starts from isoquinoline or dihydoisoquinoline precursors | Important scaffolds for developing cytotoxic agents and topoisomerase inhibitors. rsc.org |

Kinetic and Thermodynamic Investigations of 1,2,3 Indantrione Hydrate Reactions

Reaction Order and Rate Laws

Kinetic studies have demonstrated that the order of the reaction with respect to the amino acid can change from unity to zero as the amino acid concentration increases, suggesting a more complex mechanism involving intermediate steps. tandfonline.comsemanticscholar.org For instance, in the presence of certain hydrotropes, the reaction order in ninhydrin (B49086) remains unity, while the order in the amino acid decreases at higher concentrations. tandfonline.comsemanticscholar.org Similarly, some studies have reported that the reaction follows first-order and fractional-order kinetics with respect to ninhydrin and H+ ions, respectively, when ninhydrin is in excess.

The rate law can be expressed as: Rate = k[Ninhydrin][Amino Acid]

Where k is the second-order rate constant. Under pseudo-first-order conditions, the rate law simplifies to: Rate = k' [Amino Acid] where k' = k[Ninhydrin].

Influence of Reaction Conditions

The kinetics of the ninhydrin reaction are highly sensitive to the conditions under which it is performed. Key factors include pH, temperature, and the nature of the solvent.

pH Effects on Reaction Kinetics

The pH of the reaction medium has a profound effect on the rate of the reaction between 1,2,3-indantrione hydrate (B1144303) and amino acids. The reaction is known to be acid-dependent and is generally most efficient in a slightly acidic to neutral pH range, typically between pH 4 and 6. nih.govresearchgate.net The optimal pH for the formation of Ruhemann's purple with most amino acids is around 5.5. acs.orgnih.gov

The pH influences the protonation state of the amino group of the amino acid. At very low pH values (acidic conditions), the amino group is protonated (-NH3+), which makes it non-nucleophilic and thus slows down the initial nucleophilic attack on the carbonyl carbon of ninhydrin. mst.edu As the pH increases, the concentration of the unprotonated, nucleophilic form of the amino group (-NH2) increases, leading to a faster reaction rate. mst.edu However, at higher pH values (alkaline conditions), other side reactions can occur, and the stability of the final colored product may decrease. nih.gov For example, studies on the reaction with lysine (B10760008) show an increase in reaction efficiency as the pH rises from 2 to 6. researchgate.net

Temperature Dependence and Activation Parameters

The rate of the ninhydrin reaction is significantly dependent on temperature. An increase in temperature generally leads to an increase in the reaction rate, following the principles of chemical kinetics. pressbooks.pub Most analytical procedures involving ninhydrin require heating, often to temperatures between 70°C and 100°C, to ensure the reaction proceeds to completion in a reasonable timeframe. ijsr.netmdpi.com

Kinetic studies performed at various temperatures allow for the determination of activation parameters, such as the activation energy (Ea), which provides insight into the reaction's energy barrier. The Arrhenius equation describes the relationship between the rate constant (k) and temperature (T):

k = A * e(-Ea/RT)

where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature.

Research on the reaction between ninhydrin and asparagine has provided specific data on the effect of temperature on the reaction rate constant.

| Temperature (°C) | Asparagine Concentration (ppm) | Average Rate Constant (k) (min⁻¹) |

| 75 | 100 | 0.8529 x 10⁻² |

| 85 | 100 | 0.9394 x 10⁻² |

| 95 | 100 | 1.0830 x 10⁻² |

| 75 | 1000 | 1.7919 x 10⁻² |

| 85 | 1000 | 2.7047 x 10⁻² |

| 95 | 1000 | 2.7818 x 10⁻² |

| Data from a kinetic study on the ninhydrin-asparagine complex formation shows a clear increase in the reaction rate constant with rising temperature and asparagine concentration. ijsr.net |

These data illustrate that for a given concentration of asparagine, the rate constant increases as the temperature is elevated from 75°C to 95°C. ijsr.net

Solvent Effects: Aqueous, Organic, and Micellar Media

The choice of solvent significantly impacts the kinetics of the 1,2,3-indantrione hydrate reaction. While the reaction is often carried out in aqueous buffers, the inclusion of organic solvents can enhance the reaction. mdpi.com Ninhydrin itself has poor water solubility, necessitating the use of an organic solvent to prepare the reagent solution. mdpi.com

Commonly used organic solvents include dimethyl sulfoxide (B87167) (DMSO), 2-methoxyethanol, and sulfolane. mdpi.com DMSO has been identified as a particularly suitable solvent because it provides intense color development and readily dissolves both ninhydrin and its reduced form, hydrindantin (B147029). mdpi.com The presence of organic solvents can accelerate the reaction rate and improve the stability of the Ruhemann's purple product. nih.gov

The reaction kinetics have also been investigated in micellar media, formed by surfactants. nih.gov These organized assemblies can catalyze the reaction. The rate constant of the reaction between ninhydrin and L-tyrosine, for example, was found to be greater in gemini surfactant solutions compared to an aqueous solution. nih.gov This catalytic effect is attributed to the partitioning of the reactants into the micellar phase, which increases their local concentration and can provide a more favorable microenvironment for the reaction.

Catalysis and Inhibition in Reaction Systems

The reaction of this compound can be subject to both catalysis and inhibition. As mentioned previously, surfactant micelles can act as catalysts, accelerating the reaction rate by concentrating the reactants. nih.gov Similarly, hydrotropes, which are compounds that enhance the solubility of other substances in water, have been shown to cause a strong enhancement in the reaction rate. tandfonline.comsemanticscholar.org

Conversely, certain substances can inhibit the color-forming reaction. The presence of metal ions, specifically Cu²⁺ and Fe³⁺, has been found to interfere with and inhibit the color yield of the ninhydrin reaction. nih.gov Even very low concentrations of these ions can drastically reduce the amount of colored product formed. nih.gov This inhibition is an important consideration in analytical applications where samples may contain trace amounts of these metals.

Influence of Substrate Structure on Reaction Rates and Yields

The structure of the amino-containing substrate plays a crucial role in determining the rate of the reaction and the nature of the product formed. The reaction is most effective with primary α-amino acids, which all react to produce the characteristic Ruhemann's purple. nih.gov

However, the specific structure of the amino acid, including the nature of its side chain (R-group), influences the reaction rate. Steric hindrance around the amino group can slow the reaction. acs.org For example, a study of various α-amino acids found that their reactivities are a function of the basicity and steric environment of their amino groups. acs.org

Spectroscopic and Computational Characterization

Spectroscopic Analysis of Reaction Products

Spectroscopic analysis is fundamental to understanding the transformations that 1,2,3-indantrione hydrate (B1144303) undergoes, particularly in its reaction with amino acids and other primary amines to form the iconic Ruhemann's Purple.

The reaction of 1,2,3-indantrione hydrate with primary amines, including α-amino acids, yields a deep purple chromophore known as Ruhemann's Purple. mdpi.comnih.gov This compound is central to the ninhydrin (B49086) test and exhibits a strong absorption in the visible region of the electromagnetic spectrum, typically measured using UV-Vis spectroscopy. mdpi.com The maximum absorption wavelength (λmax) of Ruhemann's Purple is sensitive to the solvent environment, a phenomenon attributed to solvent-solute interactions. orientjchem.orgsciencepublishinggroup.com

In aqueous buffer solutions or protic solvents, the λmax is generally observed in the range of 555–571 nm. orientjchem.orgresearchgate.net However, in non-aqueous aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), a bathochromic (red) shift is observed, with the λmax moving to approximately 595–605 nm. orientjchem.org This shift is due to the different stabilization of the electronic ground and excited states of the chromophore by the solvent molecules. sciencepublishinggroup.combiointerfaceresearch.com

While primary amines produce the characteristic purple color, secondary amines react with this compound to form a yellow-orange colored iminium salt. orientjchem.orgwikipedia.org This product has a distinctly different absorption maximum, typically around 420 nm. orientjchem.org This spectral difference allows for the differentiation between primary and secondary amines.

Table 1: UV-Vis Absorption Maxima (λmax) of this compound Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its adducts. Early ¹H NMR analysis of Ruhemann's Purple was shown to be inconsistent due to the presence of a major impurity, hydrindantin (B147029). researchgate.net Corrected spectral data for Ruhemann's Purple in DMSO-d₆ shows a single peak for the aromatic protons, consistent with the delocalized, symmetric structure of the anion. researchgate.netdatapdf.com Upon protonation in an acidic solvent like trifluoroacetic acid (CF₃COOH), the aromatic protons become equivalent, simplifying the spectrum. datapdf.com

¹³C NMR spectroscopy has also been instrumental in confirming the structures of various condensation products. It has been used to assign the structures of 1:1 adducts formed between ninhydrin and compounds like indole (B1671886) and 2,5-dimethylindole.

Table 2: Selected NMR Chemical Shifts (δ) for this compound and Ruhemann's Purple

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and its reaction products. The IR spectrum of this compound is characterized by the presence of hydroxyl (-OH) group stretching vibrations due to its hydrated form, and strong carbonyl (C=O) stretching bands. The delocalized carbonyl system in Ruhemann's Purple results in a characteristic absorption band around 1670 cm⁻¹. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to predict and assign the vibrational frequencies observed in the experimental IR and Raman spectra of ninhydrin, showing good agreement with experimental values.

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of reaction products and intermediates, thereby shedding light on reaction mechanisms. Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is used for the analysis of amino acids derivatized with ninhydrin. nih.gov While a mass spectrum for the anionic Ruhemann's Purple is challenging to obtain due to volatility issues, the protonated analogue, diketohydrindylidene-diketohydrindamine (DYDA), has been analyzed. researchgate.net Its mass spectrum shows the expected molecular ion peak (m/z 303) and successive losses of carbon monoxide (CO), which is consistent with its proposed structure. researchgate.net High-resolution ESI-MS/MS is particularly useful for resolving and identifying isobaric fragmentation products of amino acids, providing unambiguous structural information. nih.gov

Photophysical Properties and Luminescence Studies

Beyond the well-known colorimetric reactions, this compound can participate in reactions that yield fluorescent products, a property that has been extensively exploited in analytical and forensic sciences.

The reaction of this compound with primary amines in the presence of an aldehyde, most notably phenylacetaldehyde, produces a highly fluorescent ternary product. nih.gov This reaction has been developed into a sensitive automated assay for amino acids and peptides. nih.gov The resulting fluorophore consistently exhibits the same spectral properties, regardless of the specific primary amine used. nih.gov

To overcome some limitations of the ternary reaction, such as incomplete yields, fluorogenic reagents based on the this compound structure have been developed. nih.gov Analogs like 1,8-diazafluoren-9-one (B1298732) (DFO) and 1,2-indanedione react with amino acids to produce products that are inherently and strongly fluorescent at room temperature. fingerprintexpert.innauss.edu.sa These reagents have proven to be more sensitive than traditional ninhydrin for the detection of latent fingerprints on porous surfaces, as the fluorescence can be visualized with high contrast using an alternate light source and appropriate filters. fingerprintexpert.inforensicresources.orgresearchgate.net The addition of zinc salts to 1,2-indanedione formulations can further enhance the fluorescence of the developed prints. forensicresources.orgresearchgate.net

Table 3: Photophysical Properties of Fluorescent Products from this compound and its Analogs

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like this compound at the atomic level. mcgill.ca DFT calculations allow for the prediction of various molecular properties, including geometries, energies, and spectroscopic parameters, which can complement and guide experimental studies. core.ac.uk

In the context of 1,2,3-indantrione, DFT studies have been employed to understand its protonation in acidic media. Combined theoretical (DFT, MP2, CCSD) and experimental (NMR) studies have shown that indantrione undergoes single protonation in trifluoromethanesulfonic acid (CF₃SO₃H) to form a monocation. researchgate.net In a stronger superacid like FSO₃H-SbF₅, a dication is formed. researchgate.net These computational studies help to clarify inconsistencies in earlier experimental reports and provide a more accurate picture of the compound's behavior in different chemical environments. researchgate.net

DFT calculations are also used to determine the optimized geometry and electronic structure of this compound and its derivatives. These calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule, which are crucial for understanding its reactivity. mdpi.com

| Computational Method | Property Investigated | Key Finding |

| DFT, MP2, CCSD | Protonation of indantrione | Single protonation in CF₃SO₃H; dication formation in FSO₃H-SbF₅. researchgate.net |

| DFT | Structural and Electronic Properties | Provides optimized geometry, bond parameters, and electronic density distribution. |

Quantum chemical calculations have been instrumental in elucidating the complex reaction mechanism between ninhydrin and amino acids to form Ruhemann's purple. nih.govojp.gov These computational studies investigate the energetics of different proposed reaction pathways, helping to identify the most feasible mechanism under various conditions. ojp.gov

Ab initio quantum mechanical calculations have been used to study the three most accepted mechanisms for the formation of Ruhemann's Purple. nih.gov The results indicate that at elevated temperatures (around 100°C), all three mechanisms are energetically viable. nih.govojp.gov However, for forensic applications, the reaction is often carried out at room temperature. Computational studies have proposed a revised mechanism for the formation of Ruhemann's Purple under these milder conditions. nih.gov

By calculating the chemical structures and energetics for the reactants, intermediates, and products of each proposed mechanistic step, researchers can construct a detailed energy profile of the reaction. ojp.gov This information is invaluable for understanding the factors that influence the reaction rate and yield. The insights gained from these quantum chemical studies can aid in the design of new reagents with improved chromo-fluorogenic properties for applications such as fingerprint detection. nih.govojp.gov

| Computational Approach | Reaction Studied | Key Insight |

| Ab initio quantum mechanics | Ninhydrin reaction with alanine | At ~100°C, multiple reaction pathways are feasible. A revised mechanism is proposed for room temperature reactions. nih.govojp.gov |

| Quantum Chemical Calculations | Energetics of Ruhemann's Purple formation | Provides detailed energy profiles of reaction pathways, aiding in the design of improved detection reagents. ojp.gov |

Advanced Analytical Applications and Methodological Developments

Chromatographic Techniques Utilizing 1,2,3-Indantrione Hydrate (B1144303)

Chromatographic methods are central to the separation and analysis of complex mixtures. 1,2,3-Indantrione hydrate is a critical derivatization agent in several of these techniques, enabling the visualization and quantification of otherwise colorless amino acids. ecronicon.net

Thin Layer Chromatography (TLC) for Amino Acid Detection

Thin Layer Chromatography (TLC) is a widely used, simple, and rapid method for the separation and identification of amino acids. youtube.comifsc.edu.br In this technique, a stationary phase, typically a thin layer of silica (B1680970) gel on a plate, is used to separate components of a mixture based on their differential migration with a mobile phase. amrita.edu Since amino acids are colorless, a visualizing agent is required for their detection after separation. ecronicon.net

This compound is the most common and highly sensitive spray reagent for this purpose. researchgate.netnih.govzenodo.org After the chromatographic development, the TLC plate is dried and then sprayed with a solution of this compound, typically a 0.2% solution in a solvent like ethanol (B145695) or butanol. wikipedia.orgcarlroth.comblogspot.com Upon heating, the reagent reacts with the separated amino acids to produce distinct colored spots. amrita.edublogspot.com

Most amino acids yield a characteristic purple or violet color, known as Ruhemann's purple. youtube.comresearchgate.net However, proline and hydroxyproline, being secondary amines, produce a yellow-orange colored complex. researchgate.netzenodo.org This color difference allows for their preliminary identification on the chromatogram. ecronicon.net The intensity of the colored spots can also provide a semi-quantitative estimation of the amino acid concentration.

To overcome the limitation of most amino acids producing the same purple color, modified ninhydrin (B49086) reagents have been developed. These modified reagents, incorporating compounds like 2-furoic acid, D-camphor-10-sulphonic acid, or p-chlorobenzaldehyde, can produce a variety of distinguishable colors with different amino acids, enhancing the identification capabilities of TLC. researchgate.netzenodo.orgrsc.org The detection limits for amino acids using these ninhydrin-based reagents on TLC plates are typically in the microgram (µg) range. researchgate.netrsc.org

Table 1: Colors of Amino Acids with a Modified Ninhydrin Reagent on TLC Plates This table is interactive. You can sort and filter the data.

| Amino Acid | Color (Before Heating) | Color (After Heating) | Detection Limit (µg) (After Heating) |

|---|---|---|---|

| Alanine | Purple | Purple | 0.2 |

| Arginine | Light Purple | Purple | 0.4 |

| Aspartic Acid | Light Purple | Purple | 0.5 |

| Cysteine | Yellowish White | Light Yellow | 1.0 |

| Glutamic Acid | Light Purple | Purple | 0.5 |

| Glycine | Purple | Purple | 0.2 |

| Histidine | Light Purple | Purple | 0.4 |

| Isoleucine | Purple | Purple | 0.2 |

| Leucine | Purple | Purple | 0.2 |

| Lysine (B10760008) | Light Purple | Purple | 0.4 |

| Methionine | Light Purple | Purple | 0.3 |

| Phenylalanine | Purple | Purple | 0.3 |

| Proline | Yellow | Yellow | 1.0 |

| Serine | Purple | Purple | 0.2 |

| Threonine | Purple | Purple | 0.2 |

| Tryptophan | Light Brown | Brown | 0.8 |

| Tyrosine | Light Purple | Purple | 0.3 |

| Valine | Purple | Purple | 0.2 |

Data sourced from research on modified ninhydrin spray reagents. rsc.org

Ion-Exchange Chromatography with Post-Column Derivatization

Ion-exchange chromatography (IEC) is a powerful and widely accepted method for the quantitative analysis of amino acids in complex mixtures like protein hydrolysates and biological fluids. uni-mate.hu193.16.218 The technique separates amino acids based on their net charge, which is influenced by the pH of the mobile phase (eluent). pickeringlabs.com

In this method, the separated amino acids eluting from the chromatographic column are colorless and require derivatization for detection. csic.es Post-column derivatization with this compound is the classic and most established method for this purpose. researchgate.netaurigaresearch.com The eluent from the column is mixed with a ninhydrin reagent solution and heated to a high temperature (e.g., 125°-135°C) in a reaction coil. researchgate.net This reaction produces the intensely colored Ruhemann's purple for primary amino acids, which is then detected by a spectrophotometer at 570 nm. csic.eshitachi-hightech.com For proline and hydroxyproline, which form a yellow product, detection is typically carried out at 440 nm. csic.eshitachi-hightech.com

This post-column derivatization approach offers several advantages. The derivatization reaction occurs after the separation, which means there is less influence from contaminants in the original sample, leading to high reproducibility. uni-mate.huhitachi-hightech.com The method is robust, chemically specific for amino acids, and can be readily automated. uni-mate.huspringernature.com

Automated Amino Acid Analysis Systems

The principles of ion-exchange chromatography with post-column ninhydrin derivatization were foundational to the development of automated amino acid analyzers. springernature.com Pioneered by Stanford Moore and William H. Stein, these systems automated the entire process of amino acid separation, derivatization, and detection, revolutionizing protein chemistry. csic.esresearchgate.netnobelprize.org

Modern automated amino acid analyzers still largely rely on this robust methodology. springernature.comhitachi-hightech.com These instruments consist of a high-performance liquid chromatography (HPLC) system to pump the eluents, an ion-exchange column for separation, a post-column reactor where the eluate is mixed with the this compound reagent and heated, and a detector to measure the absorbance of the resulting colored products. hitachi-hightech.comhitachi-hightech.com The entire process, from sample injection to data analysis, is controlled by computer software. nobelprize.org

These systems are known for their high precision and accuracy, making them the "gold standard" for quantitative amino acid analysis. researchgate.netspringernature.com They can analyze a large number of amino acids and related compounds in various sample types. 193.16.218hitachi-hightech.com The sensitivity of modern analyzers has been enhanced, allowing for detection in the picomole to nanomole range. csic.esnobelprize.org

Solid-State Reactions and Their Analytical Potential

While the reaction of this compound with amines is traditionally carried out in solution, solid-state reactions offer unique advantages and applications.

Mechanisms and Conditions for Solid-State Reactions

The reaction between this compound and amines can also proceed in the solid state. This approach simplifies the reaction conditions compared to the traditional liquid-phase reaction. rsc.org A key advantage is that it often eliminates the need for a buffer system to control pH, which is a critical parameter in solution-based ninhydrin reactions. rsc.org

In the solid state, the reaction can be initiated by heating. rsc.org The temperatures used can be higher than in aqueous solutions, for example, up to 120°C, which can be crucial for the chromogenic reaction with certain types of amines, such as those in amine polymers. rsc.org The solid substrate and higher temperatures can help to overcome hindrances such as intramolecular hydrogen bonds that might impede the reaction in solution. rsc.org The mechanism in the solid state can differ from the traditional ninhydrin reaction, involving the tautomerization of ninhydrin to 1,2,3-indantrione, which then forms a Schiff's base with the amino group, followed by decarboxylation. mst.edu

Applications in Quantification of Amine Polymers

A significant application of solid-state this compound reactions is the quantification of amine polymers. rsc.org This method has proven effective for analyzing oil-soluble amine polymers, such as those used as gasoline detergents. rsc.org

In this application, the amine polymer is reacted with this compound in the solid state, and the resulting color development is measured to quantify the concentration of the polymer. rsc.org This solid-state method has been successfully used to quantify the main types of gasoline detergents with a minimum detectable concentration of 25 mg kg⁻¹. rsc.org The technique has also been applied to determine the amino end groups in polymers like polyamide 6 and 6,6. researchgate.net The polymer, even if undissolved, can react quantitatively with the ninhydrin reagent, and the resulting dye concentration, measured photometrically, provides a measure of the amine group content. researchgate.net This approach is valued for its simplicity, speed, and good reproducibility. researchgate.net

Table 2: Summary of Analytical Techniques Using this compound This table is interactive. You can sort and filter the data.

| Technique | Analyte | Role of this compound | Detection Principle | Key Advantages |

|---|---|---|---|---|

| Thin Layer Chromatography (TLC) | Amino Acids | Visualization spray reagent | Colorimetric (Ruhemann's purple) | Simple, rapid, low cost |

| Ion-Exchange Chromatography (IEC) | Amino Acids | Post-column derivatization reagent | Spectrophotometric (570 nm / 440 nm) | High reproducibility, robust, specific |

| Automated Amino Acid Analysis | Amino Acids, Amines | Post-column derivatization reagent | Spectrophotometric (570 nm / 440 nm) | Automated, high precision, "gold standard" |

| Solid-State Reaction | Amine Polymers | Solid reactant | Colorimetric / Spectrophotometric | Simplified conditions, no buffer needed |

Development of Modified and Novel Reagents

The classical ninhydrin reaction, while foundational, has been the subject of extensive modification to enhance its sensitivity, specificity, and applicability across various analytical domains. Researchers have developed a range of reagents by altering the pH, solvent systems, and the core structure of the ninhydrin molecule itself. These developments have led to reagents with improved colorimetric and fluorogenic properties, expanding the utility of this compound far beyond its initial applications.

Acidic, Alkaline, and Fluorogenic Ninhydrin Reagents

Adaptations of the standard ninhydrin reaction have been tailored for specific analytical needs, leading to the formulation of acidic, alkaline, and fluorogenic reagents. sci-hub.se

Acidic Ninhydrin Reagents

The reaction between ninhydrin and amino acids is highly dependent on pH, with most applications favoring an acidic environment to achieve optimal color development. sci-hub.seiowaiai.org Acidic buffer systems are commonly employed to maintain the necessary pH.

Composition and Formulation: A frequently used buffer system consists of acetic acid and an acetate (B1210297) salt, such as lithium acetate or potassium acetate. analab.com.twnih.gov A recommended formulation involves dissolving ninhydrin and its reduced form, hydrindantin (B147029), in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane, and then adding a buffer solution. analab.com.twmdpi.com For instance, one reagent preparation involves dissolving 2 g of ninhydrin and 0.3 g of hydrindantin in 75 mL of DMSO, followed by the addition of 25 mL of 4 M lithium acetate buffer, with the final pH adjusted to 5.2. sci-hub.se Research has shown that optimizing the acetic acid to acetate ratio can significantly improve signal intensity and achieve more uniform dye production across different amino acids. mdpi.com

Applications: Acidic reagents are the standard for quantitative amino acid analysis using spectrophotometry, where the formation of Ruhemann's purple is measured, typically at a wavelength of 570 nm. mdpi.comlibretexts.org They are also integral to forensic applications, such as the development of latent fingerprints on porous surfaces like paper. iowaiai.org The inclusion of a mild acid in the formulation can be crucial for papers that have basic fillers, like calcium carbonate, to ensure an effective reaction environment. iowaiai.org

Alkaline Ninhydrin Reagents

While less common, ninhydrin reactions can also be performed under alkaline conditions. Some studies have indicated that the reaction works effectively in a pH range of 8–9. nih.gov Alkaline conditions are particularly relevant for specific derivatization reactions, such as those involving o-Phthalaldehyde (OPA), a related reagent that requires a basic environment to form highly fluorescent adducts with primary amines. analab.com.tw

Fluorogenic Ninhydrin Reagents

To increase detection sensitivity, particularly for analyzing substances at the picomole level, fluorogenic reagents have been developed. nih.gov

Mechanism and Development: A significant development in this area involves a ternary reaction where primary amines, including amino acids, react with ninhydrin and an aldehyde, such as phenylacetaldehyde, to produce highly fluorescent products. nih.gov These products exhibit excitation maxima at approximately 275 nm and 390 nm, with an emission maximum at 480 nm. nih.gov This approach led to the creation of a new binary reagent that reacts almost quantitatively with amino acids and peptides at room temperature, offering substantial advantages over the ternary reaction, which often has lower yields and requires heating. nih.gov

Advantages: Fluorogenic methods offer a much higher sensitivity than the traditional colorimetric ninhydrin procedure. nih.gov This has been crucial for research in fields like endocrinology and neurobiology, where samples are often available only in minute quantities. nih.gov The reagents themselves are typically non-fluorescent, minimizing background interference and enhancing the signal-to-noise ratio. nih.gov

Alternative Reagents and Analogues for Enhanced Detection

In the pursuit of improved detection methods, particularly in forensic science, numerous alternatives and analogues to ninhydrin have been synthesized and evaluated. researchgate.netcdnsciencepub.com The primary goals are to enhance sensitivity, improve fluorescence, and achieve better results on challenging surfaces. slideshare.net

DFO (1,8-Diazafluoren-9-one)

DFO is a ninhydrin analogue that has become a staple in forensic laboratories for the development of latent fingerprints on porous surfaces. bvda.comforensicresources.org

Properties and Application: DFO reacts with amino acids in fingerprint residue, similar to ninhydrin. bvda.com While the resulting prints are often less visible in white light, appearing as pale pink or light red/purple, their key advantage is strong fluorescence when illuminated with green light (around 530 nm). bvda.commdpi.com This fluorescence is then viewed and photographed through an orange or red filter. bvda.com